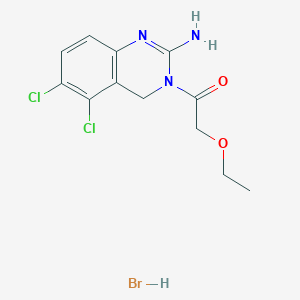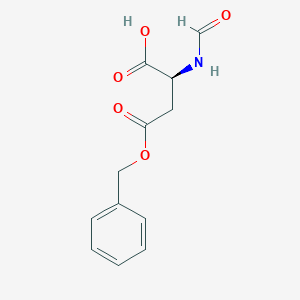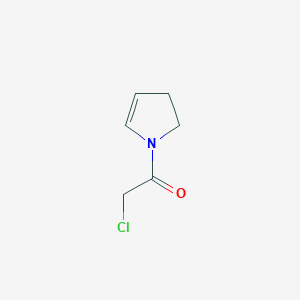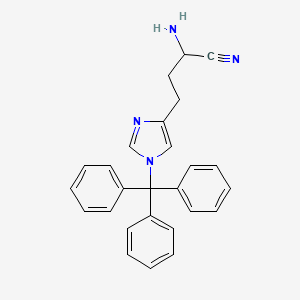
2-Amino-4-(1-trityl-1H-imidazol-4-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is a chemical compound known for its unique structure and properties It features a trityl-protected imidazole ring attached to a butyronitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the butyronitrile moiety. One common method involves the reaction of trityl-protected imidazole with a suitable butyronitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes
作用機序
The mechanism of action of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves its interaction with specific molecular targets and pathways. The trityl-protected imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The butyronitrile moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(1-Tritylimidazol-4-yl) Propionaldehyde: Features a similar trityl-protected imidazole ring but with a propionaldehyde moiety instead of butyronitrile.
4-(1-Tritylimidazol-4-yl)butanoic acid: Contains a butanoic acid group instead of butyronitrile, offering different reactivity and applications.
Uniqueness
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trityl-protected imidazole ring provides stability and selectivity in reactions, while the butyronitrile moiety offers versatility in synthetic applications.
特性
分子式 |
C26H24N4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-amino-4-(1-tritylimidazol-4-yl)butanenitrile |
InChI |
InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-30(20-29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 |
InChIキー |
UAXDITLACGLYCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



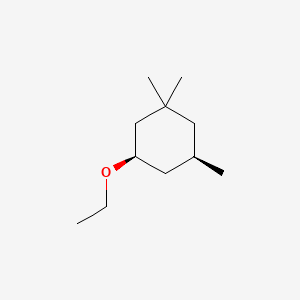


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


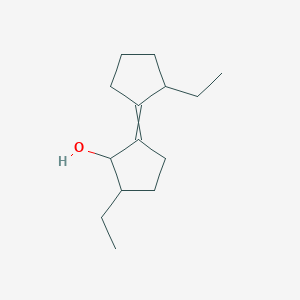
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
